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Compound of Interest

Compound Name: 2-Bromophenetole

Cat. No.: B1664056 Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

molecular structure is paramount. Spectroscopic analysis provides the foundational data for

structural elucidation and confirmation. This guide offers an in-depth comparison of the

spectroscopic properties of 2-Bromophenetole and its derivatives, grounded in experimental

data and established scientific principles. We will explore how substitutions on the phenetole

scaffold influence its spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), providing a framework for the identification and

characterization of this important class of compounds.

Introduction to 2-Bromophenetole and its
Spectroscopic Significance
2-Bromophenetole, or 1-bromo-2-ethoxybenzene, is a halogenated aromatic ether. Its

structure, featuring a bromine atom and an ethoxy group on a benzene ring, gives rise to a

unique and interpretable spectroscopic fingerprint. Understanding this baseline signature is

crucial for identifying and characterizing its derivatives, which are of interest in various fields,

including medicinal chemistry and materials science. The electronic effects of the bromine and

ethoxy substituents, as well as their steric interactions, profoundly influence the chemical

environment of the molecule's atoms, leading to distinct shifts and patterns in their spectra.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 2-Bromophenetole,

followed by a comparative analysis with its derivatives, notably 4-Bromophenetole and 2-
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Bromo-4-nitrophenetole. This comparison will illuminate how the position and electronic nature

of substituents alter the spectroscopic landscape.

Spectroscopic Analysis of 2-Bromophenetole
A multi-technique spectroscopic approach is essential for the unambiguous characterization of

2-Bromophenetole. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

The ¹H NMR spectrum of 2-Bromophenetole is characterized by signals from the aromatic

protons and the protons of the ethoxy group. The ortho-position of the bromine and ethoxy

groups leads to a complex splitting pattern in the aromatic region due to the distinct chemical

environments of the four aromatic protons.

Ethoxy Group: The ethoxy group gives rise to a triplet at approximately 1.4 ppm (CH₃) and a

quartet at around 4.1 ppm (OCH₂). This characteristic pattern is due to the coupling between

the methyl and methylene protons (³J ≈ 7 Hz). The downfield shift of the methylene protons

is a direct result of the deshielding effect of the adjacent oxygen atom.

Aromatic Region: The four aromatic protons resonate in the region of 6.8-7.6 ppm. The

proton ortho to the bromine atom is typically the most downfield, while the proton ortho to the

ethoxy group is the most upfield due to the electron-donating nature of the ether oxygen. The

complex splitting arises from ortho, meta, and para couplings between the aromatic protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 2-
Bromophenetole, we expect to see eight distinct signals: six for the aromatic carbons and two

for the ethoxy group carbons.

Ethoxy Group: The methyl carbon (CH₃) appears at a higher field (around 15 ppm), while the

methylene carbon (OCH₂) is deshielded by the oxygen and appears further downfield

(around 65 ppm).
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbon bearing the bromine atom (C-Br) is found at a relatively upfield

position for a substituted aromatic carbon (around 113 ppm) due to the "heavy atom effect"

of bromine. The carbon attached to the ethoxy group (C-O) is significantly deshielded and

appears at a lower field (around 156 ppm). The remaining aromatic carbons have chemical

shifts between 115 and 134 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds. The IR spectrum of 2-Bromophenetole displays several characteristic

absorption bands.

C-O-C Stretching: The most prominent features for an aromatic ether are the asymmetric

and symmetric C-O-C stretching vibrations. An intense, sharp band is typically observed

around 1245 cm⁻¹ for the aryl-alkyl ether C-O stretch.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations

just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region,

typically between 600 and 500 cm⁻¹, but it can be difficult to assign definitively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The mass spectrum of 2-Bromophenetole has

several key features.

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and

⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺

and M+2) of nearly equal intensity. For 2-Bromophenetole (C₈H₉BrO), these peaks will be

at m/z 200 and 202.[1]

Fragmentation Pattern: Common fragmentation pathways for ethers include cleavage of the

C-O bond. A significant fragmentation pathway for 2-Bromophenetole involves the loss of

an ethyl radical (•CH₂CH₃) to form a bromophenoxy cation. Another characteristic
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fragmentation is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type

rearrangement, followed by loss of a bromine radical.

Spectroscopic Comparison with Derivatives
The addition of other substituents to the 2-Bromophenetole scaffold significantly alters the

spectroscopic data. Here, we compare 2-Bromophenetole with 4-Bromophenetole and 2-

Bromo-4-nitrophenetole.

4-Bromophenetole: A Positional Isomer
Shifting the bromine atom from the ortho to the para position simplifies the NMR spectra and

alters the vibrational modes in the IR spectrum.

¹H NMR: The aromatic region of 4-Bromophenetole is much simpler than that of its ortho

isomer. Due to the symmetry of the para-substituted ring, the four aromatic protons appear

as two distinct doublets, each integrating to two protons.[2] This is a classic AA'BB' spin

system. The ethoxy group signals remain a triplet and a quartet.

¹³C NMR: The ¹³C NMR spectrum of 4-Bromophenetole will also be simpler, showing only six

signals in total: four for the aromatic carbons (due to symmetry) and two for the ethoxy

group.

IR Spectroscopy: The C-O-C and aromatic C-H and C=C stretching frequencies will be

similar to the ortho isomer. However, the pattern of overtone and combination bands in the

2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ will be

different, reflecting the change in substitution pattern.

Mass Spectrometry: The molecular ion will be identical to 2-Bromophenetole (m/z 200 and

202). The fragmentation pattern is expected to be similar, with the formation of a stable

bromophenoxy cation.

2-Bromo-4-nitrophenetole: Introducing a Strong
Electron-Withdrawing Group
The addition of a strongly electron-withdrawing nitro group at the para-position to the bromine

atom dramatically influences the electronic environment of the molecule, leading to significant
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changes in the spectra.

¹H NMR: The nitro group causes a significant downfield shift of the aromatic protons,

particularly the proton ortho to it. The aromatic region will show three distinct signals, each

integrating to one proton, with splitting patterns determined by their ortho and meta

relationships.

¹³C NMR: The nitro group will cause a downfield shift of the aromatic carbons, especially the

carbon to which it is attached and the carbons ortho and para to it.

IR Spectroscopy: The most notable addition to the IR spectrum will be the strong asymmetric

and symmetric stretching vibrations of the nitro group, typically appearing around 1520 cm⁻¹

and 1340 cm⁻¹, respectively.[3]

Mass Spectrometry: The molecular ion will be at a higher m/z value due to the addition of the

nitro group (C₈H₈BrNO₃), appearing as a pair of peaks at m/z 245 and 247. The

fragmentation pattern will be influenced by the presence of the nitro group, with potential loss

of NO₂ or NO.

Tabulated Spectroscopic Data
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Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Key IR Bands
(cm⁻¹)

MS (m/z)

2-

Bromophenetole

~1.4 (t, 3H), ~4.1

(q, 2H), 6.8-7.6

(m, 4H)

~15 (CH₃), ~65

(OCH₂), ~113

(C-Br), 115-134

(Ar-C), ~156 (C-

O)

~1245 (C-O-C),

1400-1600

(C=C), >3000 (Ar

C-H)

200/202 (M⁺)

4-

Bromophenetole

~1.4 (t, 3H), ~4.0

(q, 2H), ~6.8 (d,

2H), ~7.4 (d, 2H)

[2]

~15 (CH₃), ~64

(OCH₂), ~114

(C-Br), ~116 (Ar-

CH), ~132 (Ar-

CH), ~158 (C-O)

~1240 (C-O-C),

1400-1600

(C=C), >3000 (Ar

C-H)

200/202 (M⁺)

2-Bromo-4-

nitrophenetole

Ethoxy signals,

Aromatic signals

significantly

downfield

Ethoxy signals,

Aromatic signals

downfield

~1520 & ~1340

(NO₂), ~1250 (C-

O-C)[3]

245/247 (M⁺)

Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental

procedures.

Sample Preparation
NMR Spectroscopy: Samples are typically prepared by dissolving 5-10 mg of the compound

in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

IR Spectroscopy: For liquid samples like 2-bromophenetole, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet

or as a mull in Nujol.

Mass Spectrometry: Samples are introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification prior to ionization.
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Instrumentation and Data Acquisition
NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300

MHz or higher).

IR: FTIR spectrometers are used to record the infrared spectra, typically over the range of

4000-400 cm⁻¹.

MS: Electron ionization (EI) at 70 eV is a common method for generating the mass spectra

of these compounds.

Visualizing Experimental Workflows and Structural
Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the

structural relationships between the compared compounds.

Sample Preparation Spectroscopic Analysis Data Interpretation

2-Bromophenetole or Derivative

Dissolve in CDCl3 with TMS

Prepare thin film or KBr pellet

Inject into GC-MS

NMR Spectrometer

FTIR Spectrometer

Mass Spectrometer

1H & 13C NMR Spectra

IR Spectrum

Mass Spectrum

2-Bromophenetole
(ortho-isomer)

4-Bromophenetole
(para-isomer)

Positional Isomerism

2-Bromo-4-nitrophenetole
(nitro-derivative)

Substitution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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